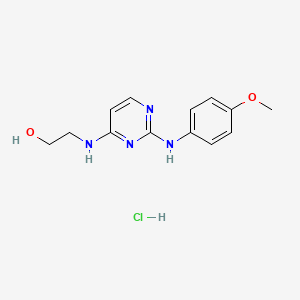
5,7-Dimethyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-2-naphthol is a chemical compound with the molecular formula C12H12O . It has an average mass of 172.223 Da and a monoisotopic mass of 172.088821 Da . It is a derivative of naphthol, which is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
Physical And Chemical Properties Analysis
5,7-Dimethyl-2-naphthol has a density of 1.1±0.1 g/cm3 . Its boiling point is 323.5±11.0 °C at 760 mmHg , and it has a vapour pressure of 0.0±0.7 mmHg at 25°C . The flash point is 156.1±11.1 °C . It has a molar refractivity of 55.6±0.3 cm3 .Scientific Research Applications
- Application : Researchers have utilized 2-naphthol in MCRs to construct diverse N/O-containing heterocyclic frameworks. These reactions lead to biologically relevant compounds with potential therapeutic properties .
- Significance : Xanthenes and benzoxanthenes are privileged scaffolds with diverse biological activities. This method provides an efficient route to these compounds .
Multicomponent Reactions (MCRs) for Heterocyclic Synthesis
Xanthenes and Benzoxanthenes Synthesis
Phenazine Derivatives Synthesis
Safety and Hazards
Future Directions
Naphthols, including 2-naphthol, have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been tremendously utilized in multicomponent reaction approaches for the construction of diverse N/O-containing heterocyclic frameworks . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
5,7-Dimethyl-2-naphthol, also known as 5,7-dimethylnaphthalen-2-ol, is a derivative of 2-naphthol 2-naphthol, the parent compound, has been used in the synthesis of diverse heterocyclic compounds due to its unique reactivity . These compounds have a wide spectrum of biological activities, suggesting that 5,7-Dimethyl-2-naphthol could potentially interact with a variety of biological targets .
Mode of Action
It’s known that 2-naphthol, the parent compound, is utilized in several kinds of organic reactions due to its electron-rich aromatic framework with multiple reactive sites . This suggests that 5,7-Dimethyl-2-naphthol might interact with its targets in a similar manner, leading to various changes in the target molecules.
Biochemical Pathways
2-naphthol, the parent compound, is known to be involved in the synthesis of diverse n/o-containing heterocyclic frameworks . This suggests that 5,7-Dimethyl-2-naphthol could potentially affect similar biochemical pathways, leading to the production of various biologically active compounds.
Result of Action
It’s known that 2-naphthol, the parent compound, is used in the synthesis of various organic molecules with potent biological properties . This suggests that 5,7-Dimethyl-2-naphthol could potentially have similar effects.
Action Environment
It’s known that the reactivity of 2-naphthol, the parent compound, allows it to be utilized in various organic reactions . This suggests that the action of 5,7-Dimethyl-2-naphthol could potentially be influenced by various environmental factors, such as temperature and pH.
properties
IUPAC Name |
5,7-dimethylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLJRJQJZLJULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54321-61-8 |
Source


|
| Record name | 5,7-dimethylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
![8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride](/img/structure/B2788159.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine](/img/structure/B2788160.png)

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2788164.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)


![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2788170.png)
![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)

